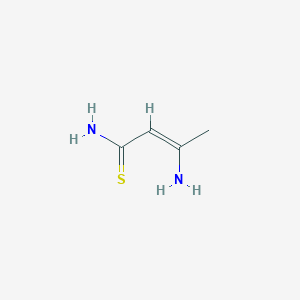
2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide, commonly known as MMTPA, is a unique and versatile molecule with a wide range of applications in scientific research. It is a synthetic organic compound with a wide range of biological activities and is used in various biochemical and physiological studies. MMTPA is a triazole derivative and has been studied extensively for its potential as an inhibitor of enzymes, as a therapeutic agent, and as a research tool.
科学的研究の応用
MMTPA has a variety of applications in scientific research. It has been used as an inhibitor of enzymes, such as acetylcholinesterase and cyclooxygenase-2. It has also been used as a therapeutic agent, and has been studied for its potential to treat a range of diseases, including cancer and Alzheimer’s disease. MMTPA has also been used as a research tool to study the structure and function of proteins, and to study the biochemical and physiological effects of drugs.
作用機序
MMTPA has been shown to interact with a variety of proteins, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and cyclooxygenase-2. It has also been shown to interact with receptors, such as the serotonin receptor, and ion channels, such as the potassium channel.
Biochemical and Physiological Effects
MMTPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and cyclooxygenase-2. It has also been shown to modulate the activity of receptors, such as the serotonin receptor, and ion channels, such as the potassium channel. In addition, MMTPA has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
実験室実験の利点と制限
The use of MMTPA in laboratory experiments has several advantages. It is a relatively inexpensive molecule, and is easily synthesized using a variety of methods. It is also highly soluble in water and other solvents, making it easy to use in experiments. However, MMTPA also has some limitations. It is a relatively unstable molecule, and can decompose under certain conditions. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects on biological systems.
将来の方向性
The potential future directions for MMTPA are numerous. It could be used to develop new therapeutic agents for a variety of diseases, including cancer and Alzheimer’s disease. It could also be used to study the structure and function of proteins, and to study the biochemical and physiological effects of drugs. In addition, MMTPA could be used to develop new inhibitors of enzymes, such as acetylcholinesterase and cyclooxygenase-2. Finally, MMTPA could be used to develop new tools for studying the structure and function of proteins, and to study the effects of drugs on biological systems.
合成法
MMTPA can be synthesized via a variety of methods, including the use of a Grignard reagent, a palladium-catalyzed reaction, and a microwave-assisted reaction. The Grignard reagent method involves the reaction of 1-methyl-1H-1,2,3-triazol-4-ylmagnesium bromide with an amine. The palladium-catalyzed reaction involves the reaction of 1-methyl-1H-1,2,3-triazol-4-ylchloride with an amine. The microwave-assisted reaction involves the reaction of 1-methyl-1H-1,2,3-triazol-4-ylchloride with an amine in the presence of a microwave catalyst. All of these methods have been used to synthesize MMTPA with good yields.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with ethylenediamine, followed by acylation with acetic anhydride to form the final product.", "Starting Materials": [ "1-methyl-1H-1,2,3-triazole-4-carboxylic acid", "ethylenediamine", "acetic anhydride", "diethyl ether", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 g) in diethyl ether (20 mL) and add ethylenediamine (1.2 mL). Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium hydroxide solution (10%) to the reaction mixture until the pH reaches 9-10. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain a yellow solid. Dissolve the solid in acetic anhydride (10 mL) and heat the mixture at 80°C for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add hydrochloric acid (10%) until the pH reaches 2-3. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain a white solid. Recrystallize the solid from ethanol to obtain the final product, 2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide (yield: 70-80%)." ] } | |
CAS番号 |
1700216-45-0 |
製品名 |
2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide |
分子式 |
C6H11N5O |
分子量 |
169.2 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



